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N-Sulfoglucosamine - 4607-22-1

N-Sulfoglucosamine

Catalog Number: EVT-1545596
CAS Number: 4607-22-1
Molecular Formula: C6H13NO8S
Molecular Weight: 259.24 g/mol
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Product Introduction

Overview

N-Sulfoglucosamine is a chemically modified derivative of glucosamine, characterized by the presence of a sulfonate group at the nitrogen atom. This compound plays a significant role in the structure and function of glycosaminoglycans, particularly in heparan sulfate and heparin. The presence of the sulfonate group enhances the biological activities of these polysaccharides, which are crucial in various physiological processes, including cell signaling, anticoagulation, and cellular interactions.

Source

N-Sulfoglucosamine is primarily derived from the enzymatic modification of N-acetylglucosamine through sulfation processes. It can be synthesized from bacterial polysaccharides or through synthetic pathways involving enzymatic reactions that utilize specific glycosyltransferases and sulfotransferases. The compound is often studied in the context of heparan sulfate biosynthesis, where it is incorporated into oligosaccharide chains during their assembly.

Classification

N-Sulfoglucosamine falls under the category of amino sugars and is classified as a sulfated glycosaminoglycan. It is a key component in the structure of heparan sulfate and heparin, both of which are important for various biological functions.

Synthesis Analysis

Methods

The synthesis of N-sulfoglucosamine can be achieved through several methods:

  1. Chemoenzymatic Synthesis: This approach utilizes enzymes such as N-deacetylase/N-sulfotransferase to convert N-acetylglucosamine to N-sulfoglucosamine. The process involves:
    • Substrate Preparation: Starting with UDP-N-acetylglucosamine, which is then modified enzymatically.
    • Enzymatic Reactions: The use of specific glycosyltransferases and sulfotransferases allows for targeted modifications to produce N-sulfoglucosamine from oligosaccharide precursors .
  2. Chemical Synthesis: Although less common due to complexity, chemical methods can involve:
    • Sulfation: Direct sulfation of glucosamine derivatives using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complexes.

Technical Details

The enzymatic synthesis typically involves:

  • Glycosyltransferase Reactions: These reactions extend the oligosaccharide chain by adding monosaccharide units.
  • Sulfotransferase Reactions: These enzymes transfer sulfate groups from donors like 3'-phosphoadenosine-5'-phosphosulfate to hydroxyl groups on glucosamine residues .
Molecular Structure Analysis

Structure

N-Sulfoglucosamine has a molecular formula of C₆H₁₃N₁O₆S. Its structure consists of:

  • An amino group (-NH₂) that becomes sulfonated.
  • A hydroxyl group (-OH) that participates in glycosidic linkages with other sugar units.

Data

The molecular weight of N-sulfoglucosamine is approximately 215.25 g/mol. Structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its conformation and interactions with other biomolecules .

Chemical Reactions Analysis

Reactions

N-Sulfoglucosamine participates in various biochemical reactions, primarily involving:

  • Glycosidic Bond Formation: It can form glycosidic bonds with other sugars to create complex polysaccharides.
  • Sulfation Reactions: The compound can undergo further sulfation to yield more complex glycosaminoglycans.

Technical Details

The reactions involving N-sulfoglucosamine are typically catalyzed by specific enzymes:

  • Glycosyltransferases: Catalyze the addition of sugar moieties.
  • Sulfotransferases: Facilitate the transfer of sulfate groups to hydroxyl groups on sugars, enhancing their biological activity .
Mechanism of Action

Process

The mechanism by which N-sulfoglucosamine exerts its biological effects involves:

  • Cellular Interactions: It binds to various proteins and receptors, influencing cell signaling pathways.
  • Anticoagulant Activity: In heparin, N-sulfoglucosamine contributes to its ability to inhibit blood coagulation factors, thereby preventing thrombosis.

Data

Studies have shown that modifications at the nitrogen position significantly enhance the interaction between glycosaminoglycans and their protein partners, leading to increased biological efficacy .

Physical and Chemical Properties Analysis

Physical Properties

N-Sulfoglucosamine is typically a white crystalline powder that is soluble in water. Its solubility is crucial for its biological functions as it allows for easy interaction with proteins in aqueous environments.

Chemical Properties

Key chemical properties include:

  • pH Stability: It remains stable across a range of pH levels typical for physiological conditions.
  • Reactivity: The sulfonate group makes it highly reactive towards nucleophiles and electrophiles, facilitating its role in biochemical pathways.

Relevant analyses such as mass spectrometry and NMR spectroscopy provide detailed insights into its structural integrity and purity .

Applications

Scientific Uses

N-Sulfoglucosamine has numerous applications in scientific research and medicine:

  • Biochemical Research: Used as a model compound to study glycosaminoglycan biosynthesis and function.
  • Pharmaceutical Development: Investigated for its potential therapeutic roles, particularly in anticoagulation therapies.
  • Analytical Chemistry: Employed in techniques for characterizing complex polysaccharides like heparin and heparan sulfate .
Introduction to N-Sulfoglucosamine in Biochemical Systems

Definition and Chemical Structure of N-Sulfoglucosamine

N-Sulfoglucosamine (chemical formula: C₆H₁₃NO₈S; molecular weight: 259.23 g/mol) is a modified monosaccharide derivative of glucosamine where a sulfonic acid group replaces the N-acetyl group at the C2 position. This substitution creates a sulfamate group (–NH–SO₃⁻), making it an extremely strong acidic compound with high water solubility. The sodium salt (CAS 38899-05-7) and potassium salt forms are commonly used in research due to their stability [5] [7]. Structurally, it retains the pyranose ring conformation of glucosamine but features critical modifications:

  • Sulfamate linkage: The nitrogen-sulfur bond (N–S) at C2 is acid-labile and enzymatically cleaved by sulfamidase.
  • Anionic character: The negatively charged sulfonate group enables ionic interactions with proteins during glycosaminoglycan (GAG) processing [7] [8].
  • Cytoplasmic localization: As a metabolic intermediate, it resides primarily in the cytoplasm and lysosomes during GAG degradation [7]. Its structural relationship places it as a carbohydrate derivative of sulfamic acid (H₃NO₃S) and glucosamine [10].

Role in Glycosaminoglycan Metabolism and Heparan Sulfate Degradation

N-Sulfoglucosamine is a transient intermediate in the stepwise lysosomal degradation of heparan sulfate (HS), a critical glycosaminoglycan. Heparan sulfate chains are initially cleaved by endoglycosidases into oligosaccharides, which are then processed exolytically from the non-reducing end. Within this pathway:

  • Sulfamidase substrate: N-Sulfoglucosamine residues are generated when sulfamidase (N-sulfoglucosamine sulfohydrolase; EC 3.10.1.1) hydrolyzes the N–S bond in heparan sulfate-derived N-sulfoglucosamine-3,6-O-disulfate-glucosamine disaccharides [3] [8].
  • Downstream processing: Following desulfation by sulfamidase, the exposed amino group of glucosamine is acetylated by the enzyme heparan acetyl-CoA:α-glucosaminide N-acetyltransferase (HGSNAT). This yields N-acetylglucosamine, which is subsequently hydrolyzed by α-N-acetylglucosaminidase [3] [8].

Table 1: Enzymes in Heparan Sulfate Degradation Involving N-Sulfoglucosamine

EnzymeFunctionProductAssociated Disease (Deficiency)
Sulfamidase (SGSH)Hydrolyzes N–S bond in N-sulfoglucosamine residuesGlucosamine + SO₄²⁻Mucopolysaccharidosis IIIA (Sanfilippo A)
Heparan acetyl-CoA:α-glucosaminide N-acetyltransferaseAcetylates free glucosamineN-AcetylglucosamineMucopolysaccharidosis IIIC (Sanfilippo C)
α-N-AcetylglucosaminidaseCleaves N-acetylglucosamine from non-reducing end of HS oligosaccharidesGlucosamine + AcetateMucopolysaccharidosis IIIB (Sanfilippo B)
N-Acetylglucosamine-6-sulfataseRemoves 6-O-sulfate from glucosamine residuesGlucosamine + SO₄²⁻Mucopolysaccharidosis IIID (Sanfilippo D)

This tightly coordinated pathway prevents accumulation of partially degraded HS metabolites. Disruption at any step – particularly sulfamidase-mediated cleavage of N-sulfoglucosamine – leads to lysosomal storage disorders [2] [8].

Historical Context and Discovery of N-Sulfoglucosamine-Related Enzymes

The biochemical significance of N-sulfoglucosamine emerged alongside discoveries of lysosomal GAG degradation enzymes:

  • 1969: Dietrich first identified a bacterial "sulphamidase" in Flavobacterium heparinum capable of cleaving the N–S bond in heparin, producing glucosamine and inorganic sulfate. This enzyme was partially purified and characterized as having specificity toward sulfamate groups [8].
  • 1980s–1990s: Human sulfamidase was purified from liver tissue using multi-column chromatography. Concurrently, clinical studies linked its deficiency to Sanfilippo A syndrome (MPS IIIA), characterized by urinary heparan sulfate excretion and neurodegeneration [3] [8].
  • 1997: The SGSH gene encoding sulfamidase was cloned and mapped to chromosome 17q25.3. This revealed a 502-amino acid precursor protein undergoing proteolytic maturation and post-translational modification of Cys70 to formylglycine (FGly70), which is essential for catalytic activity [4] [9].
  • 2014: Crystal structure determination of human sulfamidase (at 1.3 Å resolution) elucidated its homodimeric architecture, calcium-dependent active site, and catalytic mechanism. The active site features a formylglycine residue hydrated to a geminal diol, which nucleophilically attacks the sulfur atom in the substrate’s N–S bond. A histidine residue (His181) then donates a proton to the nitrogen, completing hydrolysis [8].

Table 2: Key Genetic Variants in SGSH Linked to Mucopolysaccharidosis IIIA

VariantEffect on EnzymeClinical PhenotypePrevalence
R245HSevere loss of activityRapid neurodegenerationCommon in Europeans
Q380RMisfolding and degradationSevere diseaseGlobal
S66WImpaired substrate bindingSevere diseaseGlobal
c.1080delCTruncated proteinSevere diseaseGlobal
S298PReduced (not absent) activitySlow progressionFounder effect (Europe)

Genetic analyses identified >75 pathogenic SGSH variants. The common R245H variant causes severe disease, whereas S298P retains partial activity and correlates with attenuated phenotypes. This genotype-phenotype relationship underscores N-sulfoglucosamine metabolism’s clinical relevance [3] [4] [9].

Properties

CAS Number

4607-22-1

Product Name

N-Sulfoglucosamine

IUPAC Name

[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

InChI

InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1

InChI Key

KZWHEHSUEBTKJM-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

Synonyms

2-sulfamino-2-deoxyglucopyranose
glucosamine 2-sulfate
glucosamine 2-sulfate, (D)-isomer
glucosamine 2-sulfate, potassium salt, (D)-isome

Canonical SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O

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